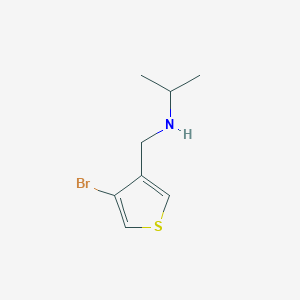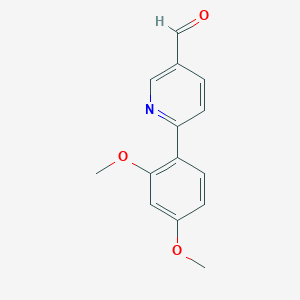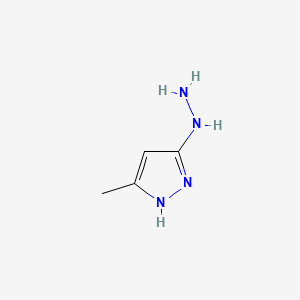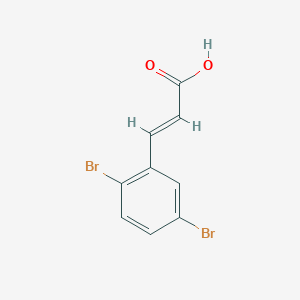
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at positions 2 and 5, and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dibromophenyl)prop-2-enoic acid typically involves the bromination of a suitable phenyl precursor followed by a Heck reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under inert atmospheres to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.
科学研究应用
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (E)-3-(2,5-dibromophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the propenoic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (E)-3-(2,4-dibromophenyl)prop-2-enoic acid
- (E)-3-(2,6-dibromophenyl)prop-2-enoic acid
- (E)-3-(3,5-dibromophenyl)prop-2-enoic acid
Uniqueness
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.
属性
CAS 编号 |
380607-16-9 |
|---|---|
分子式 |
C9H6Br2O2 |
分子量 |
305.95 g/mol |
IUPAC 名称 |
(E)-3-(2,5-dibromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Br2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
InChI 键 |
QXRTXXKSFJGXIC-DAFODLJHSA-N |
手性 SMILES |
C1=CC(=C(C=C1Br)/C=C/C(=O)O)Br |
规范 SMILES |
C1=CC(=C(C=C1Br)C=CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


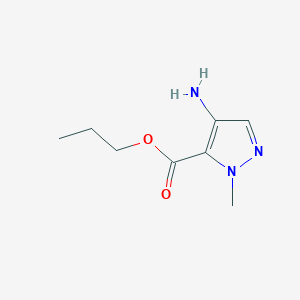
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
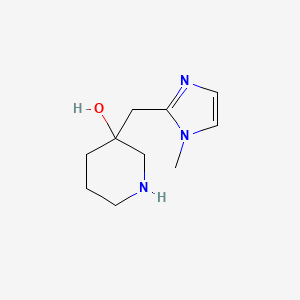

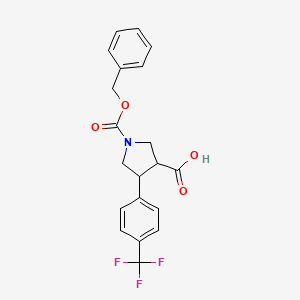
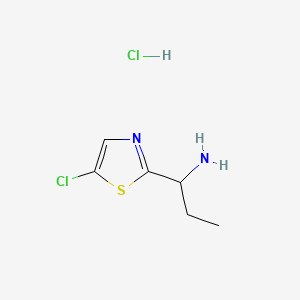
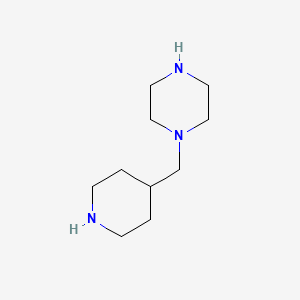
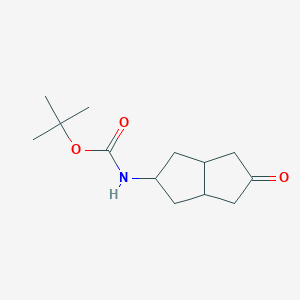
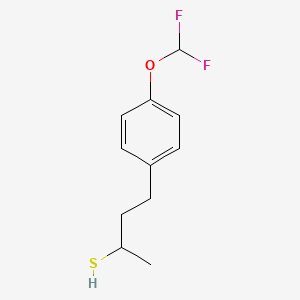
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)
